molecular formula C13H17NO4 B8041049 (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methyl carbamate

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methyl carbamate

Cat. No.: B8041049
M. Wt: 251.28 g/mol
InChI Key: JXOFBJWZNHZHJO-UHFFFAOYSA-N
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Description

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methyl carbamate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a dioxane ring and a carbamate group, making it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methyl carbamate typically involves the reaction of 5-methyl-2-phenyl-1,3-dioxane-5-methanol with a carbamoylating agent. One common method includes the use of phosgene or its derivatives in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methyl carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methyl carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methyl carbamate involves its interaction with specific molecular targets in the body. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds used as pesticides and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
  • 5-Methyl-2-phenyl-1,3-dioxane-5-methanol
  • 5-Methyl-2-phenyl-1,3-dioxane-5-yl acetate

Uniqueness

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methyl carbamate is unique due to its combination of a dioxane ring and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-methyl-2-phenyl-1,3-dioxan-5-yl)methyl carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(9-18-12(14)15)7-16-11(17-8-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOFBJWZNHZHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)COC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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